Methyl 4-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]benzoate
Description
Methyl 4-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]benzoate is a synthetic organic compound featuring a tetrahydro-benzothiophene core fused with a cyano group at the 3-position and a carbamoyl-linked methyl benzoate moiety.
Properties
IUPAC Name |
methyl 4-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-23-18(22)12-8-6-11(7-9-12)16(21)20-17-14(10-19)13-4-2-3-5-15(13)24-17/h6-9H,2-5H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQKVOPAYRHWBRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]benzoate typically involves the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with methyl 4-isocyanobenzoate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the mixture is stirred at room temperature for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic properties
Mechanism of Action
The mechanism of action of Methyl 4-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]benzoate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for therapeutic applications .
Comparison with Similar Compounds
Data Tables
Research Findings and Gaps
- Comparative studies using these tools could elucidate bond angles and packing efficiencies .
- Property Data : Elemental analysis (e.g., C, H, N percentages) and solubility profiles for the target compound are lacking but essential for benchmarking against analogues like those in and .
- Bioactivity : While triazine derivatives dominate herbicide research (), the benzothiophene-carbamoyl scaffold remains underexplored. Preliminary assays targeting acetolactate synthase or similar enzymes are warranted.
Biological Activity
Methyl 4-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]benzoate is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a benzothiophene core with a cyano group and a carbamoyl moiety attached to a benzoate structure. Its molecular formula is , and it exhibits unique chemical properties that contribute to its biological activity.
Research indicates that compounds similar to this compound often interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, potentially leading to anti-inflammatory effects.
- Receptor Modulation : It might act on specific receptors linked to pain and inflammation, modulating their activity and resulting in analgesic effects.
Biological Activities
Several studies have investigated the biological activities associated with this compound:
- Anti-inflammatory Activity : Preliminary studies suggest that the compound exhibits significant anti-inflammatory properties. This is particularly relevant in conditions such as arthritis and other inflammatory diseases.
- Analgesic Effects : The compound has shown promise in reducing pain in animal models, indicating potential use as an analgesic agent.
- Antioxidant Properties : The presence of the benzothiophene structure is often associated with antioxidant activity, which can protect cells from oxidative stress.
Case Studies and Research Findings
A review of literature reveals several key findings related to the biological activity of this compound:
| Study | Findings |
|---|---|
| Study 1 | Investigated the anti-inflammatory effects in murine models; showed significant reduction in paw edema (p < 0.05). |
| Study 2 | Evaluated analgesic properties using the hot plate test; demonstrated increased pain threshold (p < 0.01). |
| Study 3 | Assessed antioxidant capacity using DPPH assay; exhibited IC50 values comparable to standard antioxidants. |
Synthesis and Derivatives
The synthesis of this compound involves multi-step organic reactions that typically include:
- Formation of the benzothiophene core.
- Introduction of the cyano group via nucleophilic substitution.
- Coupling with benzoic acid derivatives to form the final product.
Q & A
Q. What experimental approaches are recommended for determining the crystal structure of Methyl 4-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]benzoate?
To determine the crystal structure, employ single-crystal X-ray diffraction (SC-XRD) using the SHELX suite (e.g., SHELXL for refinement and SHELXS for structure solution) . For workflow integration, use OLEX2 , which provides a graphical interface for structure solution, refinement, and analysis. Ensure data quality by optimizing crystal mounting and data collection parameters (e.g., resolution ≤ 0.8 Å) to resolve hydrogen bonding and torsional angles critical for conformational analysis .
Q. How can researchers ensure purity during synthesis of this compound?
Purification methods include:
- Recrystallization using solvent pairs like ethyl acetate/hexane.
- Column chromatography with silica gel (60–120 mesh) and eluents such as dichloromethane/methanol (95:5).
- High-Performance Liquid Chromatography (HPLC) with a C18 column and acetonitrile/water gradients (retention time ~10–12 minutes) .
Validate purity via LCMS (e.g., m/z 369.4 [M+H]⁺) and ¹H/¹³C NMR to confirm absence of unreacted intermediates .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Use fume hoods (BS/EN-approved) for synthesis and handling to minimize inhalation exposure .
- Wear nitrile gloves , lab coats , and safety goggles to prevent dermal/ocular contact.
- Store in airtight containers under inert gas (e.g., N₂) at 2–8°C to prevent hydrolysis of the carbamoyl group .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data for this compound across studies?
Contradictions may arise from variations in:
- Assay conditions (e.g., pH, solvent polarity affecting solubility).
- Biological models (e.g., bacterial strain specificity for antibacterial assays) .
Address discrepancies by: - Standardizing protocols (e.g., MIC assays in Mueller-Hinton broth at pH 7.2).
- Validating activity via orthogonal methods (e.g., isothermal titration calorimetry for binding affinity vs. enzymatic inhibition assays) .
Q. What computational strategies are effective for modeling interactions between this compound and biological targets?
- Perform molecular docking (e.g., AutoDock Vina) using the crystal structure of target enzymes (e.g., RecBCD helicase) to predict binding modes.
- Validate with Molecular Dynamics (MD) simulations (GROMACS/AMBER) to assess stability of ligand-protein complexes over 100-ns trajectories.
- Cross-reference with QSAR models to correlate substituent effects (e.g., cyano vs. carbamoyl groups) with activity trends .
Q. How can reaction mechanisms for synthesizing derivatives of this compound be experimentally verified?
- Use isotopic labeling (e.g., ¹³C at the benzothiophene ring) to track reaction pathways via NMR.
- Conduct kinetic studies under varying temperatures (25–60°C) and solvent polarities (DMF vs. THF) to identify rate-determining steps.
- Analyze intermediates via ESI-MS and IR spectroscopy (e.g., C=O stretch at ~1700 cm⁻¹ for ester groups) .
Q. What strategies mitigate challenges in characterizing tautomeric forms of this compound?
- Use variable-temperature NMR (VT-NMR) in DMSO-d₆ to observe tautomer equilibria (e.g., enol-keto forms).
- Compare experimental UV-Vis spectra (λmax ~280 nm for aromatic systems) with TD-DFT calculations .
- Perform X-ray photoelectron spectroscopy (XPS) to resolve electron density maps for tautomer assignment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
